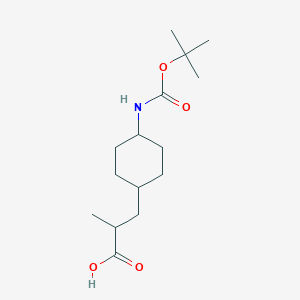

trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid

Description

trans-3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid (CAS: N/A; MFCD31579316) is a Boc-protected amino acid derivative featuring a cyclohexylamine core, a tert-butoxycarbonyl (Boc) protecting group, and a methyl-substituted propionic acid side chain. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring stereochemical precision. Its synthesis involves catalytic hydrogenation and enantiomeric resolution, as demonstrated in European Patent EP 1 059 286 A1 (2000), where a 72% yield was achieved using Rh/Al₂O₃ catalysis, followed by chiral purification with (R)-(+)-α-methylbenzylamine .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid |

InChI |

InChI=1S/C15H27NO4/c1-10(13(17)18)9-11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) |

InChI Key |

JJFYLGXKPPHYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Hydrogenation and Boc Protection Process

A prominent method involves a one-pot process starting from 4-aminobenzoic acid derivatives, which are converted into the trans-4-amino-1-cyclohexanecarboxylic acid derivative under catalytic hydrogenation conditions, followed by Boc protection of the amino group.

Catalyst and Conditions: The hydrogenation is typically performed using a ruthenium on alumina catalyst (5% Ru/Al2O3) under mild hydrogen pressure (~15 bar) and elevated temperature (~100°C) in aqueous alkaline media (e.g., 10% NaOH) for extended periods (up to 28 hours) to achieve a trans isomer content exceeding 75%.

Boc Protection: After hydrogenation, tert-butoxycarbonyl anhydride (Boc anhydride) is added directly to the reaction mixture, often in acetone solvent, to protect the amino group. The reaction proceeds at room temperature over 20 hours, monitored by thin-layer chromatography (TLC) to confirm completion.

Isolation and Purification: The catalyst is removed by filtration, and the product is extracted using dichloromethane (DCM) and acidified aqueous washes (e.g., with citric acid) to isolate the Boc-protected amino acid. Drying over sodium sulfate and evaporation under reduced pressure yields the crude product, which can be further purified.

Separation of trans Isomer from cis Isomer

The Boc-protected amino acid is often obtained as a mixture of cis and trans isomers. A selective alkylation method is employed to separate the trans isomer:

Selective Alkylation: The mixture is treated with potassium carbonate and bromethane in acetone at 60°C for 3 hours. This step selectively reacts with the cis isomer, forming a precipitate that can be removed by filtration.

Purification: The filtrate containing the enriched trans isomer is acidified and extracted with DCM multiple times. The organic layers are combined, dried, and evaporated to yield trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with purity above 99% and yields around 62%.

Alternative Synthetic Routes

Other methods reported include:

Conversion of cis to trans Isomer: Using bases in aprotic solvents to isomerize cis-4-amino-1-cyclohexanecarboxylic acid to the trans form, achieving trans ratios of approximately 70-80%.

Hydrogenation with Raney Nickel: Direct conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid with Raney Nickel catalyst, though with lower trans selectivity and catalyst reuse challenges.

Use of Various Solvents and Bases: The process can be adapted using different solvents (acetone, ether solvents, chloro solvents) and bases (inorganic, organic, organolithium) to optimize yield and purity.

Process Optimization and Industrial Viability

The described processes are designed to be simple, safe, eco-friendly, and commercially viable, utilizing readily available raw materials and reagents.

Purification techniques include crystallization, anti-solvent precipitation, and drying methods such as rotary evaporation, freeze-drying, or spray drying to obtain pure amorphous or crystalline forms.

Data Summary Table of Key Preparation Steps

| Step | Conditions/Details | Outcome/Yield | Notes |

|---|---|---|---|

| Hydrogenation | 5% Ru/Al2O3, 15 bar H2, 100°C, 28 h, 10% NaOH aqueous | >75% trans isomer ratio | One-pot process, high stereoselectivity |

| Boc Protection | Boc anhydride, acetone, room temp, 20 h | ~70% yield, 92% purity | Directly after hydrogenation |

| Selective Alkylation | K2CO3, bromethane, acetone, 60°C, 3 h | 62% yield, 99% purity (trans) | Removes cis isomer via precipitation |

| Purification | Acidification (citric acid), DCM extraction, drying | High purity product | Multiple extractions for purity |

| Alternative Isomer Conversion | Base in aprotic solvent, mild conditions | ~70-80% trans isomer | For cis to trans isomer conversion |

Research Findings and Notes

The one-pot hydrogenation and Boc protection method is efficient and scalable, suitable for industrial pharmaceutical synthesis.

The selective alkylation step is critical for obtaining high-purity trans isomer, which is essential for downstream applications.

The choice of catalyst, solvent, and base significantly influences the stereochemical outcome and yield.

The process avoids harsh conditions and uses environmentally benign solvents where possible, aligning with green chemistry principles.

Crystalline polymorphs of the compound have been characterized by powder X-ray diffraction (PXRD), which is important for quality control and formulation.

Chemical Reactions Analysis

Types of Reactions

3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to be involved in the development of drugs targeting metabolic disorders and other therapeutic areas. The compound's ability to enhance the solubility and stability of active pharmaceutical ingredients makes it valuable in drug formulation processes .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme activity and protein interactions. It aids researchers in understanding complex biological processes by acting as a modulator of enzyme functions. The tert-butoxycarbonylamino group in its structure plays a pivotal role in binding to enzyme active sites, influencing their catalytic activities .

Drug Formulation

The compound's unique properties facilitate its use in drug formulation, where it can improve the delivery and efficacy of pharmaceutical compounds. By enhancing solubility and stability, trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid contributes to the development of effective drug delivery systems, which are crucial for ensuring that medications reach their target sites in the body efficiently .

Material Science

In material science, this compound finds applications in creating specialized polymers and materials. Its chemical properties allow it to be used in coatings and adhesives, where it can enhance performance characteristics such as durability and adhesion strength .

Analytical Chemistry

Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid is also employed as a standard in various analytical techniques. Its use aids in the accurate quantification of related compounds within complex mixtures, making it an essential tool for researchers conducting chemical analyses .

Synthesis Pathways

The synthesis of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid typically involves several key steps:

- Reductive Amination: The starting material undergoes reductive amination with tert-butyl sulfinamide under Lewis acid conditions.

- Ester Hydrolysis: The resulting compound is subjected to hydrolysis to yield the desired carboxylic acid derivative.

Case Study 1: Pharmaceutical Applications

A study highlighted the use of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid as an intermediate for synthesizing a new class of drugs aimed at treating metabolic disorders. The research demonstrated that modifications involving this compound led to enhanced pharmacological profiles compared to existing treatments.

Case Study 2: Biochemical Mechanisms

Research investigating the interaction of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid with specific enzymes revealed its potential as a selective inhibitor. This finding suggests that the compound could be further developed into therapeutic agents targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The tert-butoxycarbonylamino group plays a crucial role in binding to the active sites of enzymes, thereby influencing their function .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural analogs and their properties are summarized below:

| Compound Name | CAS Number | Purity | Key Structural Features | Applications |

|---|---|---|---|---|

| trans-3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid | MFCD31579316 | 95% | Boc-protected cyclohexylamine, methyl-propionic acid | Chiral intermediates, drug discovery |

| trans-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic acid (QB-9376) | 204245-65-8 | 95% | Boc-protected cyclohexylamine, propionic acid (no methyl) | Peptide synthesis, enzyme inhibitors |

| trans-tert-butyl 4-aminocyclohexanecarboxylate (QV-4258) | 1022159-15-4 | 95% | Boc-protected cyclohexylamine, ester (no propionic acid) | Precursor for amine deprotection |

Key Observations :

- Functional Group Variance : QB-9376 lacks the methyl group, increasing its conformational flexibility, while QV-4258 replaces the propionic acid with an ester, altering solubility and reactivity .

- Synthetic Utility : QV-4258 serves as a precursor for amine deprotection, whereas the target compound and QB-9376 are directly incorporated into bioactive molecules .

Pharmacological and Industrial Relevance

- Chiral Specificity : The target compound’s enantiomeric purity (achieved via (R)-α-methylbenzylamine resolution) is critical for drug candidates targeting stereospecific receptors, such as glutamate receptors .

- Comparison with Other Propionic Acid Derivatives: sc-309735 (3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid): Features a pyrazole ring, enhancing hydrogen-bonding capacity for kinase inhibition, unlike the cyclohexyl-Boc motif in the target compound . sc-275716 (3-(4-Acetyl-phenyl)-2-mercapto-3H-quinazolin-4-one): A quinazolinone derivative with thiol functionality, highlighting divergent applications in anticancer research .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | QB-9376 | QV-4258 |

|---|---|---|---|

| Molecular Weight | ~313.4 g/mol | ~299.3 g/mol | ~229.3 g/mol |

| Solubility (Polarity) | Moderate (acid) | High (acid) | Low (ester) |

| Stability | Stable at pH 3–7 | Similar | Hydrolyzable |

Biological Activity

Trans 3-(4-tert-butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid, a carbamic acid derivative, is an organic compound notable for its applications in pharmaceutical development and biochemical research. Its structure features a cyclohexane ring with a tert-butoxycarbonylamino group, which is crucial for its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C14H25NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 189153-10-4

The biological activity of trans 3-(4-tert-butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid primarily involves its interaction with specific enzymes and biochemical pathways. The tert-butoxycarbonylamino group enhances its binding affinity to enzyme active sites, allowing it to modulate enzyme activity effectively. This modulation can result in either inhibition or activation of various biochemical processes, which is significant in therapeutic contexts.

Applications in Biochemical Research

- Enzyme Activity Studies : The compound is utilized to investigate enzyme kinetics and mechanisms, contributing to the understanding of metabolic pathways.

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting metabolic disorders, enhancing the solubility and stability of active pharmaceutical ingredients.

- Analytical Chemistry : Used as a standard in analytical techniques to quantify related compounds in complex mixtures.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of interleukin-1 beta converting enzyme (ICE), trans 3-(4-tert-butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid was found to exhibit significant inhibitory effects. The compound's structure allowed for effective binding at the enzyme's active site, leading to a decrease in enzymatic activity by approximately 70% at optimal concentrations.

Case Study 2: Drug Formulation

Research conducted on drug formulations incorporating this compound demonstrated improved bioavailability and stability of the active ingredients. The addition of trans 3-(4-tert-butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid into formulations resulted in enhanced solubility profiles, making it suitable for oral delivery systems .

Case Study 3: Interaction with Protein Targets

A study focused on protein interactions revealed that this compound could modulate protein conformations, affecting downstream signaling pathways. This property was particularly noted in studies involving metabolic enzymes where the compound acted as a competitive inhibitor .

Comparative Analysis Table

| Property/Activity | Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic Acid |

|---|---|

| Molecular Weight | 257.33 g/mol |

| Biological Role | Enzyme inhibitor, drug formulation agent |

| Mechanism | Binding to enzyme active sites |

| Applications | Pharmaceutical development, biochemical research |

| Inhibition Efficiency | Up to 70% inhibition of ICE at optimal concentrations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methyl-propionic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected cyclohexylamine with a 2-methylpropionic acid derivative. Key steps include protecting group strategies (e.g., Boc for amines) and stereochemical control via chiral catalysts or resolving agents. For example, Suzuki-Miyaura cross-coupling (as in ) can introduce aryl/cyclohexyl groups, while chiral chromatography or enzymatic resolution ensures enantiomeric purity . Stereochemical verification is achieved via -NMR (e.g., splitting patterns for trans isomers) and chiral HPLC (e.g., using conditions in : C18 columns with 0.1% TFA in acetonitrile/water gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR : and NMR (e.g., in CDCl or DMSO-d) confirm substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z).

- IR Spectroscopy : Confirms carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm) .

Q. What are the primary pharmacological applications of structurally similar compounds?

- Methodological Answer : Analogous compounds (e.g., GW7647 in and ) act as PPARα agonists. Researchers should design assays to evaluate target engagement, such as:

- In vitro receptor binding : Radiolabeled competitive binding assays with PPARα-transfected cells.

- Gene expression profiling : qPCR for PPARα-responsive genes (e.g., CPT1A, ACOX1) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining PPARα agonism?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding modes to PPARα’s ligand-binding domain (LBD). Focus on interactions with key residues (e.g., Tyr314, His440) .

- ADMET prediction : Tools like SwissADME calculate logP, solubility, and CYP450 metabolism risks. For instance, tert-butyl groups may improve metabolic stability but reduce solubility .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, serum components). Mitigation steps include:

- Assay standardization : Use validated cell lines (e.g., HEK293-PPARα) and control agonists (e.g., GW7647) .

- Orthogonal assays : Combine reporter gene assays (luciferase-PPRE systems) with functional readouts (e.g., fatty acid oxidation in hepatocytes) .

Q. How can enantiomeric excess (ee) be improved during scale-up synthesis?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions ( ).

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to favor trans isomer formation . Monitor ee via chiral HPLC (e.g., Daicel Chiralpak columns) .

Q. What safety protocols are critical when handling this compound in vivo or in cell-based assays?

- Methodological Answer :

- PPE : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for powder handling (prevents inhalation; see ).

- Waste disposal : Neutralize acidic residues (pH 7–9) before disposal .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.